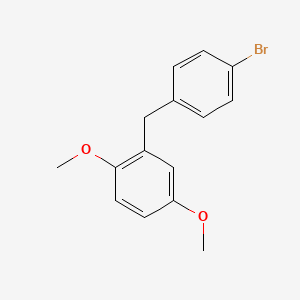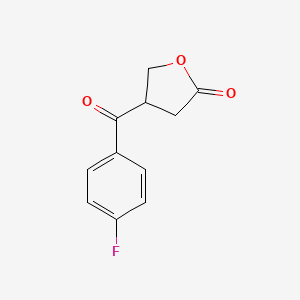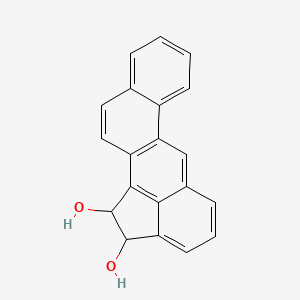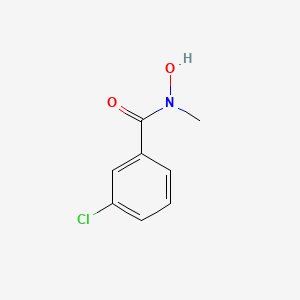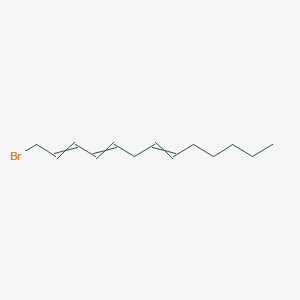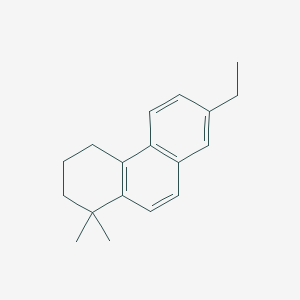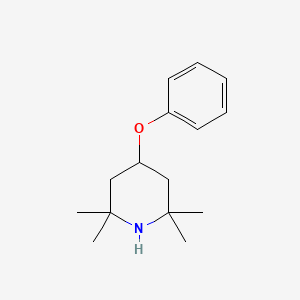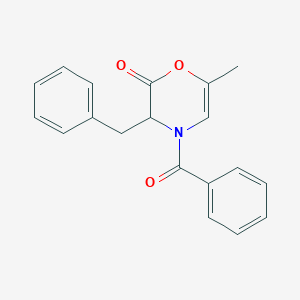
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a benzyl group, and a methyl group attached to an oxazinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis method is efficient and yields the desired oxazinone derivative with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The benzoyl and benzyl groups play a crucial role in binding to target sites, while the oxazinone ring facilitates the compound’s reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of chemical and biological properties.
Oxadiazole Derivatives: These compounds also contain nitrogen and oxygen in their ring structures and exhibit diverse reactivity and applications.
Uniqueness
4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for versatile reactivity and makes it suitable for various scientific and industrial applications.
特性
CAS番号 |
84691-29-2 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
4-benzoyl-3-benzyl-6-methyl-3H-1,4-oxazin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-14-13-20(18(21)16-10-6-3-7-11-16)17(19(22)23-14)12-15-8-4-2-5-9-15/h2-11,13,17H,12H2,1H3 |
InChIキー |
BVDVTRMMMKRKQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(C(=O)O1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


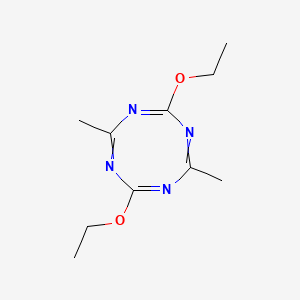
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
